molecular formula C19H17NO5 B11539332 N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11539332
M. Wt: 339.3 g/mol
InChI Key: FSXWCCVGLWIGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide, also known by its chemical formula C₁₉H₁₆ClNO₅ , is a fascinating compound with several intriguing properties. Let’s explore further!

Preparation Methods

Synthetic Routes:

The synthesis of N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide involves several steps. One common synthetic route includes the following:

  • Acetylation of 2,5-Dimethoxybenzoic Acid:

    • Start with 2,5-dimethoxybenzoic acid.
    • React it with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to form the acetylated intermediate.
  • Benzofuran Ring Formation:

    • Cyclize the acetylated intermediate to form the benzofuran ring.
    • This step typically involves heating the intermediate in the presence of a Lewis acid catalyst (e.g., AlCl₃).
  • Amide Formation:

    • Finally, react the benzofuran intermediate with an amine (such as acetamide) to obtain this compound.

Industrial Production:

Industrial-scale production methods may vary, but the principles remain similar to the synthetic routes described above.

Chemical Reactions Analysis

N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzofuran ring can be replaced.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are often used.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating potential therapeutic effects.

    Industry: For designing novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique, similar compounds include:

    N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide: (CAS No.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C19H17NO5/c1-11(21)20-17-13-6-4-5-7-16(13)25-19(17)18(22)14-10-12(23-2)8-9-15(14)24-3/h4-10H,1-3H3,(H,20,21)

InChI Key

FSXWCCVGLWIGLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.